![molecular formula C24H21N3O4S2 B2916578 (Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 850782-13-7](/img/structure/B2916578.png)

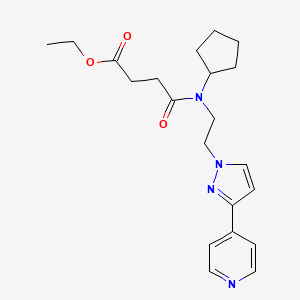

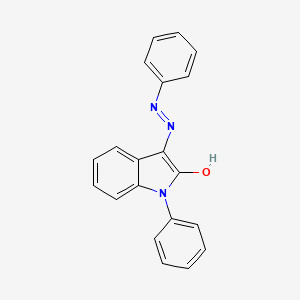

(Z)-4-(indolin-1-ylsulfonyl)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Indolin-2-one compounds and their derivatives have been synthesized and found to be effective against various strains of bacteria . These compounds are hybrids of indolin-2-one and nitroimidazole .

Synthesis Analysis

The synthesis of these compounds involves the use of molecular hybridization methods . In one study, 11 indolin-2-one compounds were synthesized, and a hybrid of indolin-2-one and nitroimidazole was found to be effective on Staphylococcus aureus strains .

Molecular Structure Analysis

The molecular structure of these compounds involves a hybrid of indolin-2-one and nitroimidazole . Further structural refinement led to the development of a novel hybrid with a nitro group on the C-5 position of indolin-2-one .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these compounds include 1,3-dipolar cycloaddition of 6-bromobenzo [d]thiazol-2 (3H)-one with propargyl bromide and different aryl azides in a copper-catalyzed one-pot reaction .

Applications De Recherche Scientifique

Alzheimer's Disease Treatment

A related compound, N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, has shown potent inhibitory selectivity against histone deacetylase 6 (HDAC6), which decreases the level of phosphorylation and aggregation of tau proteins. This compound also exhibits neuroprotective activity and potential for treating Alzheimer's disease, as demonstrated by its ability to ameliorate impaired learning and memory in animal models (Lee et al., 2018).

Anti-inflammatory and Analgesic Properties

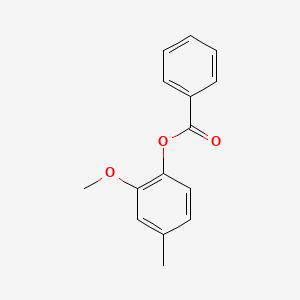

Novel compounds derived from visnaginone and khellinone have been synthesized and shown to possess analgesic and anti-inflammatory activities. These compounds have been evaluated as cyclooxygenase-1/cyclooxygenase-2 (COX-1/COX-2) inhibitors, showing significant inhibitory activity and potential as anti-inflammatory agents (Abu‐Hashem et al., 2020).

Photodynamic Therapy for Cancer Treatment

The synthesis and characterization of a new zinc phthalocyanine derivative with high singlet oxygen quantum yield, substituted with benzenesulfonamide derivative groups containing Schiff base, have been reported. This compound exhibits good fluorescence properties, high singlet oxygen quantum yield, and is a promising candidate for Type II photosensitizers in the treatment of cancer via photodynamic therapy (Pişkin et al., 2020).

Anticonvulsant Activity

A series of 2‐(substituted‐phenyl)‐3‐(2‐oxoindolin‐3‐ylidene)amino)‐thiazolidin‐4‐one derivatives, synthesized under microwave irradiation, showed good central nervous system (CNS) depressant activity and anticonvulsant activity in mice. These compounds indicate the potential for development as anticonvulsant agents (Nikalje et al., 2015).

Safety and Hazards

Orientations Futures

Mécanisme D'action

Target of Action

It is known that indole derivatives have a broad range of biological activities and can interact with various targets .

Mode of Action

Indole derivatives are known to undergo various chemical reactions, including oxidative homo dimerization and cyanomethylation , and cross-dehydrogenative coupling . These reactions can lead to changes in the structure of the compound, which may influence its interaction with its targets.

Biochemical Pathways

The compound may affect various biochemical pathways due to its potential to undergo E-Z isomerization and α-arylation . These processes can lead to the formation of new compounds with different properties, which can interact with different biochemical pathways.

Pharmacokinetics

The compound’s solubility, stability, and reactivity can be influenced by its chemical structure, which includes an indole moiety and a benzothiazole moiety .

Result of Action

Some indole-substituted indolin-3-ones have been found to exhibit cytotoxic activities against certain cancer cell lines .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the E-Z isomeric motion of the compound can be controlled under various solvents, temperature, light sources, and conditions of light irradiance .

Propriétés

IUPAC Name |

4-(2,3-dihydroindol-1-ylsulfonyl)-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H21N3O4S2/c1-26-21-12-9-18(31-2)15-22(21)32-24(26)25-23(28)17-7-10-19(11-8-17)33(29,30)27-14-13-16-5-3-4-6-20(16)27/h3-12,15H,13-14H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VBVVPJYJGZFCPC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C=C(C=C2)OC)SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C54 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H21N3O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(Benzenesulfonyl)-2-[2-(2-methoxyphenyl)ethyl]guanidine](/img/structure/B2916495.png)

![Ethyl 2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetate](/img/structure/B2916502.png)

![N-(4-acetylphenyl)-2-((5-oxo-4-((tetrahydrofuran-2-yl)methyl)-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)acetamide](/img/structure/B2916503.png)

![5-ethyl-3-oxo-2-phenyl-N-(m-tolyl)-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2916505.png)

![N-(2,4-dimethylphenyl)-5-methyl-7-(4-(methylthio)phenyl)-4,5,6,7-tetrahydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2916506.png)

![3-methyl-6-phenyl-N-(pyridin-3-yl)imidazo[2,1-b]thiazole-2-carboxamide](/img/structure/B2916507.png)

![1-[(2E)-3-(4-nitrophenyl)prop-2-enoyl]pyrrolidine](/img/structure/B2916511.png)

![(4-(6,7-dihydro-5H-cyclopenta[c]pyridazin-3-yl)piperazin-1-yl)(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2916516.png)